
2-Methyl-3-(oxolan-2-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(oxolan-2-yl)butan-1-ol is a chemical compound that belongs to the family of alcohols. It is also known as Moxaverine or Ethaverine. This compound is widely used in scientific research due to its unique properties.
作用机制
The mechanism of action of 2-Methyl-3-(oxolan-2-yl)butan-1-ol involves the inhibition of phosphodiesterase enzyme, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This increase in cAMP and cGMP levels leads to the relaxation of smooth muscles, resulting in vasodilation and increased blood flow.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide (NO) in the body, which leads to vasodilation and increased blood flow. It has also been shown to decrease the levels of calcium ions in smooth muscles, leading to muscle relaxation. Additionally, it has been shown to decrease the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of various diseases.
实验室实验的优点和局限性
One of the advantages of using 2-Methyl-3-(oxolan-2-yl)butan-1-ol in lab experiments is its ability to induce vasodilation and smooth muscle relaxation. This property makes it useful in the study of various diseases, including hypertension and peripheral vascular disease. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.
未来方向
There are several future directions for the use of 2-Methyl-3-(oxolan-2-yl)butan-1-ol in scientific research. One direction is the study of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the study of its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on certain cancer cell lines. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various diseases.
合成方法
The synthesis of 2-Methyl-3-(oxolan-2-yl)butan-1-ol can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-3-butanone with ethylene oxide in the presence of a base. This reaction leads to the formation of this compound with a yield of around 80%.
科学研究应用
2-Methyl-3-(oxolan-2-yl)butan-1-ol has been extensively used in scientific research due to its unique properties. It has been used as a vasodilator and smooth muscle relaxant in the treatment of various diseases, including hypertension, angina pectoris, and peripheral vascular disease. It has also been used in the treatment of gastrointestinal disorders, such as irritable bowel syndrome and dyspepsia.
属性
IUPAC Name |
2-methyl-3-(oxolan-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(6-10)8(2)9-4-3-5-11-9/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCILWIWQXYGNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-2,2-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/no-structure.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2633969.png)
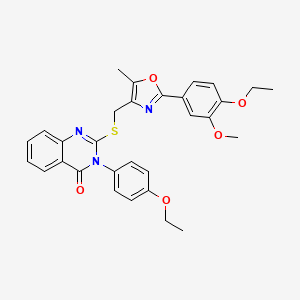
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)
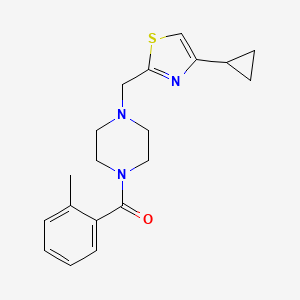
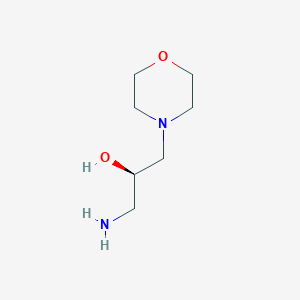
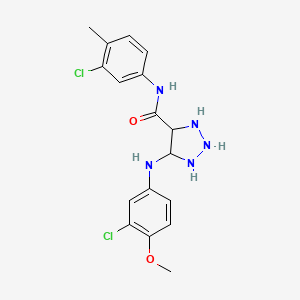
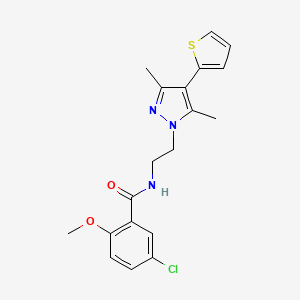
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2633986.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2633987.png)